7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Description

The exact mass of the compound 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13-,16-,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALVZFWSBYRNC-HIHRSEIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572202 | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88247-84-1 | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document delves into the historical context of its discovery, rooted in the development of steroidal therapeutics by Organon in the mid-20th century. A detailed examination of its synthesis is presented, including a step-by-step experimental protocol and a discussion of the critical 7α-methylation step. Furthermore, this guide outlines the compound's physicochemical properties and includes essential analytical data for its characterization. The mechanism of its conversion to Tibolone and its broader significance in medicinal chemistry are also explored, offering valuable insights for professionals in steroid research and drug development.

Introduction: A Legacy of Steroid Innovation

The story of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is intrinsically linked to the pioneering work in steroid chemistry undertaken by Organon, a pharmaceutical company with a rich history in developing hormonal therapies.[1] The mid-20th century was a golden era for steroid research, with a focus on modifying natural hormones to create synthetic analogues with improved therapeutic profiles.[2] It was within this environment of innovation that Tibolone, a synthetic steroid with a unique tissue-specific hormonal activity, was designed in 1964 and patented in 1965.[3] This endeavor necessitated the development of novel synthetic pathways and the isolation of key intermediates, among which 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One emerged as a crucial building block.

The introduction of a methyl group at the 7α-position of the steroid nucleus was a strategic modification aimed at modulating the biological activity of the resulting compound. This structural alteration is known to influence the binding affinity to steroid receptors and the metabolic stability of the molecule.[4][5] The dimethoxy acetal at the C3 position serves as a protecting group, allowing for selective reactions at other sites of the steroid skeleton, particularly at the C17 position, before its eventual deprotection to yield the final active pharmaceutical ingredient.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is paramount for its effective use in synthesis and for quality control purposes.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₂O₃ | [2] |

| Molecular Weight | 332.48 g/mol | [2] |

| CAS Number | 88247-84-1 | [2][6] |

| Appearance | Crystalline powder or granule | [6] |

| Boiling Point | 429.5 ± 45.0 °C (Predicted) | [6] |

| Density | 1.09 g/cm³ | [6] |

| Solubility | Soluble in organic solvents | [6] |

Spectroscopic Data:

While specific spectra for this intermediate are not widely published in publicly available literature, the expected characteristic signals are predictable based on its structure.

-

¹H NMR: Expected signals would include singlets for the two methoxy groups (O-CH₃) around 3.3-3.5 ppm, a singlet for the C18 methyl group, and a doublet for the 7α-methyl group. The remaining steroid backbone would present a complex pattern of multiplets.

-

¹³C NMR: Key signals would include the carbon of the C17 ketone, the C3 carbon of the acetal, the two methoxy carbons, and the carbons of the C18 and 7α-methyl groups.

-

IR Spectroscopy: A prominent absorption band corresponding to the C=O stretch of the ketone at C17 would be expected around 1740 cm⁻¹. Bands corresponding to C-O stretching of the dimethoxy group would also be present.

Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Step-by-Step Protocol

The synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a multi-step process that has been refined over the years to improve yield and stereoselectivity. The foundational work was laid out by researchers at Organon, with notable contributions from van Vliet and his colleagues.[3][7] The following protocol is a representative synthesis based on literature descriptions.

Figure 1: General synthetic workflow for 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Experimental Protocol:

-

Step 1: Acylation of Norethindrone. Norethindrone is treated with acetic anhydride and acetyl chloride in the presence of a base like pyridine to protect the 17β-hydroxyl group as an acetate ester.[6]

-

Step 2: Dienone Formation. The resulting acetate is then subjected to a debromination reaction, typically using N-bromosuccinimide (NBS) followed by treatment with a base such as lithium carbonate and lithium bromide, to introduce a double bond at the C6 position, forming a 4,6-dienone system.[6]

-

Step 3: 7α-Methylation. This is a critical step where a methyl group is introduced stereoselectively at the 7α-position. This is often achieved through a conjugate addition reaction using a methylating agent like methylmagnesium chloride in the presence of a copper catalyst.[3][6] The reaction is typically carried out at low temperatures to favor the formation of the desired 7α-epimer over the 7β-epimer.

-

Step 4: Isomerization and Ketalization. The resulting 7α-methylated intermediate is then subjected to acidic conditions. This step serves a dual purpose: isomerization of the double bond from the Δ⁴ position to the Δ⁵⁽¹⁰⁾ position and simultaneous reaction of the C3-ketone with a diol like ethylene glycol or, in this case, methanol to form the 3,3-dimethoxy acetal protecting group.

-

Step 5: Oxidation of the 17-Hydroxyl Group. The 17β-hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium dichromate or other chromium-based reagents, to yield the final product, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.[8]

-

Purification: The crude product is typically purified by crystallization from a suitable solvent system.

The Role of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in the Synthesis of Tibolone

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is the immediate precursor to the active pharmaceutical ingredient, Tibolone. The conversion involves two key transformations at the C17 position.

Figure 2: Conversion of the intermediate to Tibolone.

-

Ethynylation: The 17-keto group of the intermediate is reacted with acetylene in the presence of a strong base, such as potassium tert-butoxide or an organometallic reagent, to introduce a 17α-ethynyl group. This reaction also stereoselectively forms the 17β-hydroxyl group.

-

Deprotection: The final step is the acidic hydrolysis of the 3,3-dimethoxy acetal to regenerate the 3-keto group. This is typically achieved using a weak acid like oxalic acid to yield Tibolone.

Historical Perspective and Future Directions

The development of the synthetic route to Tibolone, and consequently the discovery and optimization of the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, represents a significant achievement in medicinal chemistry. The challenges associated with the stereoselective introduction of the 7α-methyl group spurred innovation in synthetic methodologies. While initially developed in the 1960s, research into more efficient and environmentally friendly synthetic routes continues. Modern approaches may focus on catalytic and asymmetric methods to further improve the stereoselectivity and overall yield of this key intermediate.

The study of this and similar steroidal intermediates continues to be relevant for the development of new hormonal therapies with improved tissue selectivity and safety profiles. Understanding the structure-activity relationships of these complex molecules remains a cornerstone of modern drug discovery.

References

- CN110981930B - Synthesis method of tibolone - Google Patents. (n.d.).

- US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents. (n.d.).

- van Vliet, N. P., Broess, A. I. A., & Peters, J. A. M. (1986). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Recueil des Travaux Chimiques des Pays-Bas, 105(4), 111–115.

- Process for the production of tibolone - European Patent Office - EP 2497776 A2. (2012).

-

Historische Meilensteine bei der Entwicklung von Tibolon (Livial (R)) - Krause und Pachernegg. (n.d.). Retrieved January 17, 2026, from [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]

-

Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]

- Studies on synthesis of tibolone. (2001). Chinese Journal of Pharmaceuticals, 32(1), 1-3.

- HIGH PURITY COMPOUND (7ALPHA,17ALPHA)-17-HYDROXY-7-METHYL-19-NOR-17-PREGN-5(10). (2003, May 2).

- Kumar, N., et al. (1999). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213–222.

-

The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency - WADA. (n.d.). Retrieved January 17, 2026, from [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. (n.d.). Home Sunshine Pharma. Retrieved January 17, 2026, from [Link]

-

Cas 88247-84-1,7alpha-Methyl-3,3-dimethoxy-5(10) - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

- Szpilfogel, S. A., & Zeelen, F. J. (1996). Steroid research at Organon in the golden 1950s and the following years. Steroids, 61(8), 483–491.

- Zeelen, F. J. (1994). Steroid total synthesis.

-

Chapter 22 Medicinal Chemistry of steroids - OUCI. (n.d.). Retrieved January 17, 2026, from [Link]

- Stabilized tibolone compositions - EP0975348B1 - Google Patents. (n.d.).

- US7884222B2 - Process for the production of tibolone - Google Patents. (n.d.).

-

T 0912/06 (High purity tibolone/N.V. ORGANON) 17-04-2009 - EPO. (2009, April 17). Retrieved January 17, 2026, from [Link]

-

Tibolone | C21H28O2 | CID 444008 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Organon & Co. - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

-

About Organon - Organon - UK. (n.d.). Retrieved January 17, 2026, from [Link]

- Tibolone: A Unique Version of Hormone Replacement Therapy. (2004). The Annals of Pharmacotherapy, 38(2), 293-302.

- Historical milestones in the development of tibolone (Livial®). (2011). Climacteric, 14(3), 309-319.

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency [wada-ama.org]

- 8. US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents [patents.google.com]

An In-depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One (CAS 88247-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one (CAS 88247-84-1), a key synthetic intermediate in the preparation of pharmacologically active steroids, most notably Tibolone.[1][2][3] This document delves into the chemical and physical properties of the title compound, outlines a proposed synthetic pathway based on established steroid chemistry, and discusses its analytical characterization. Furthermore, it explores the critical role of the 7α-methyl group in modulating the biological activity of steroidal compounds and details the downstream conversion of this intermediate to active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of a Protected Steroid Intermediate

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a synthetic steroid derivative belonging to the estrane class of compounds.[4] Its significance in medicinal chemistry and drug development lies in its role as a crucial building block for more complex steroid-based drugs.[1][5] The core structure features a 7α-methyl group, a modification known to significantly influence the pharmacological profile of the final API, and a 3,3-dimethoxy ketal, which serves as a protecting group for the 3-keto functionality. This protection is instrumental in allowing for selective chemical modifications at other positions of the steroid nucleus.

The primary application of this intermediate is in the synthesis of Tibolone, a synthetic steroid hormone drug used for the treatment of menopausal symptoms and the prevention of osteoporosis.[2][3] Tibolone itself is a prodrug that is metabolized into three active compounds, which exhibit tissue-selective estrogenic, progestogenic, and androgenic activities. The unique pharmacological profile of Tibolone underscores the importance of its synthetic precursors, such as the title compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 88247-84-1 | [6][7] |

| Molecular Formula | C₂₁H₃₂O₃ | [6][7] |

| Molecular Weight | 332.48 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder or granules | [1] |

| Boiling Point (Predicted) | 429.5 ± 45.0 °C | [1][3] |

| Density (Predicted) | 1.09 g/cm³ | [1][3] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Store at 2-8°C, sealed in a dry environment | [2] |

Synthesis and Mechanistic Considerations

While a specific, detailed, and publicly available protocol for the synthesis of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is not readily found in the literature, a plausible synthetic route can be constructed based on established methodologies in steroid chemistry, particularly those geared towards the synthesis of Tibolone and other 7α-methylated steroids. The following proposed synthesis explains the rationale behind the key transformations.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available 19-nortestosterone derivative. The key steps would involve the introduction of the 7α-methyl group and the protection of the 3-keto-Δ⁴ system.

Sources

- 1. chembk.com [chembk.com]

- 2. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one | 88247-84-1 [chemicalbook.com]

- 4. Homorne intermediate - 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Product - Beijing King-ways Cheno Technology Co., Ltd. [kwcheno.com]

- 5. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one [myskinrecipes.com]

- 6. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]

- 7. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | C21H32O3 | CID 15380148 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crucial synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the production of Tibolone, a synthetic steroid hormone replacement therapy agent.[1][2][3] Tibolone exhibits a complex pharmacological profile with weak estrogenic, progestogenic, and androgenic activities, making it effective in treating climacteric symptoms in postmenopausal women.[3][4][5] The unique structural features of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, including the 7a-methyl group and the protected ketone at the 3-position, make it a valuable building block in steroid chemistry, allowing for precise modifications at other positions of the steroid nucleus. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible synthetic pathway, and details the analytical methods for its characterization, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a white to off-white crystalline solid.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂O₃ | [][7] |

| Molecular Weight | 332.48 g/mol | [][7] |

| Appearance | Crystalline powder or granule | [2] |

| Density | 1.09 g/cm³ | [2][] |

| Boiling Point | 429.5 ± 45.0 °C (Predicted) | [2][8] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Room temperature, in a dry and sealed container | [2] |

Structural Representation:

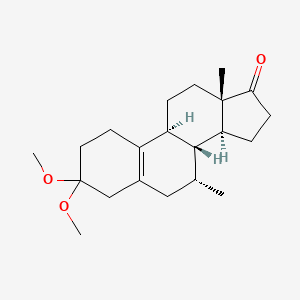

The molecular structure of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is depicted below, showcasing the steroidal backbone with the characteristic 7a-methyl group and the dimethoxy ketal at the C3 position.

Molecular structure of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Workflow:

Proposed synthetic workflow for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Step-by-Step Experimental Protocol (Illustrative):

The following protocol is a generalized procedure based on known steroid chemistry and should be optimized for specific laboratory conditions.

1. Ketalization of 7a-Methyl-19-nortestosterone:

-

Rationale: Protection of the C3-ketone as a dimethyl ketal is crucial to prevent its reaction in the subsequent oxidation step, thus ensuring regioselectivity.

-

Procedure:

-

Dissolve 7a-Methyl-19-nortestosterone in a suitable solvent system, such as a mixture of methanol and a non-polar co-solvent like dichloromethane.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purify the resulting 3,3-Dimethoxy-7a-methyl-5(10)-estren-17β-ol by column chromatography on silica gel.

-

2. Oxidation of 3,3-Dimethoxy-7a-methyl-5(10)-estren-17β-ol:

-

Rationale: The selective oxidation of the 17-hydroxyl group to a ketone is the final step to yield the target compound. A mild oxidizing agent is preferred to avoid side reactions.

-

Procedure:

-

Dissolve the 17β-ol intermediate in a suitable solvent, such as dichloromethane or acetone.

-

Add a mild oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation system.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, work up the reaction mixture according to the chosen oxidizing agent's requirements. This may involve filtration through a pad of celite and silica gel to remove the chromium salts in the case of PCC.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

-

Analytical Characterization

A comprehensive characterization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is essential to confirm its identity and purity. The following analytical techniques are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the two methoxy groups, the methyl groups at C7a and C13, and the complex multiplets for the steroidal backbone protons.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton.

2. Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the five-membered ring ketone at C17.

-

C-O stretching bands for the dimethoxy ketal in the region of 1050-1150 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

-

3. Mass Spectrometry (MS):

-

Rationale: Provides the exact molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

-

Expected Result: The molecular ion peak (M⁺) should be observed at m/z 332.2351, corresponding to the molecular formula C₂₁H₃₂O₃.[8]

Analytical Workflow:

General analytical workflow for the characterization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Safety and Handling

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One stands as a pivotal intermediate in the synthesis of the pharmaceutically significant steroid, Tibolone. Its synthesis requires careful control of protective group chemistry and selective oxidation. A thorough understanding of its physicochemical properties and analytical characterization is paramount for ensuring the quality and efficiency of the overall synthetic process in a drug development setting. This guide provides a foundational understanding for researchers and scientists working with this important steroidal compound.

References

-

Studies on synthesis of tibolone. (2006). ResearchGate. [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. ChemBK. [Link]

- Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one.

-

Tibolone. PubChem. [Link]

-

Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture. PMC. [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Axios Research. [Link]

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. MySkinRecipes. [Link]

-

(7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. PubChem. [Link]

Sources

- 1. US20060111332A1 - Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1608670B1 - Process for the production of tibolone - Google Patents [patents.google.com]

- 5. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one | 88247-84-1 [chemicalbook.com]

- 7. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a synthetic steroidal compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary importance lies in its role as a crucial intermediate in the synthesis of Tibolone, a synthetic steroid hormone drug used for the management of menopausal symptoms and the prevention of osteoporosis.[1][3][4] This guide provides a comprehensive overview of the molecular structure, stereochemistry, and chemical properties of 7a-methyl-3,3-dimethoxy-5(10)-estrene-17-one, offering valuable insights for researchers and professionals engaged in steroid chemistry and drug discovery.

Molecular Structure and Properties

The fundamental characteristics of 7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one are summarized in the table below.

| Property | Value |

| CAS Number | 88247-84-1[5][6] |

| Molecular Formula | C₂₁H₃₂O₃[5][] |

| Molecular Weight | 332.48 g/mol [5][] |

| IUPAC Name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[] |

| Appearance | Crystalline powder or granule[1] |

| Solubility | Soluble in organic solvents[1] |

| Boiling Point | 429.5±45.0 °C (Predicted)[1][5] |

| Density | 1.09 g/cm³[1][2] |

Stereochemistry: A Defining Feature

The biological activity of steroids is intrinsically linked to their three-dimensional structure. The IUPAC name, (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, precisely defines the stereochemical configuration at the chiral centers of the molecule.[]

The core of the molecule is the estrane steroid nucleus, a tetracyclic system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The stereochemistry at the ring junctions (B/C and C/D) is trans, which imparts a relatively flat and rigid conformation to the steroid backbone.

A key stereochemical feature is the methyl group at the 7a-position. This axial methyl group plays a crucial role in modulating the biological activity of the final therapeutic agent, Tibolone, by influencing its interaction with steroid hormone receptors.

Caption: 2D representation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

The Role of the 3,3-Dimethoxy Acetal: A Strategic Protecting Group

The 3,3-dimethoxy group serves as a protective acetal for the ketone functionality that would otherwise be present at the C3 position of the steroid's A-ring. This protection is a critical strategic element in the multi-step synthesis of Tibolone.

Rationale for Protection:

-

Reactivity Control: The C3 ketone is susceptible to reaction with various reagents that are used to modify other parts of the steroid molecule. The acetal is stable under neutral and basic conditions, thus preventing unwanted side reactions at this position.

-

Directing Further Reactions: By temporarily masking the C3 ketone, other functional groups can be introduced or modified with high selectivity.

Formation and Cleavage:

The dimethoxy acetal is typically formed by reacting the corresponding 3-keto steroid with methanol in the presence of an acid catalyst. The removal of this protecting group (deprotection) is generally achieved by acid-catalyzed hydrolysis, which regenerates the C3-ketone.

Synthesis Overview

A plausible synthetic pathway, based on general principles of steroid chemistry, would likely involve the following key transformations:

-

Starting Material: A suitable estrane derivative, such as a 19-nortestosterone analogue.

-

Introduction of the 7a-Methyl Group: This is often achieved through a conjugate addition of a methyl group to a Δ⁶-intermediate.

-

Formation of the 5(10)-ene: This can be accomplished through a deconjugation reaction of a Δ⁴-3-one system.

-

Protection of the C3-Ketone: Formation of the 3,3-dimethoxy acetal to protect the C3-ketone.

-

Oxidation at C17: If the starting material has a hydroxyl group at C17, it would be oxidized to the corresponding ketone.

Caption: Generalized synthetic workflow for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Spectroscopic Characterization

While specific spectral data is not widely published, a compound with this structure would exhibit characteristic signals in various spectroscopic analyses, which are essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the two methoxy groups as singlets, typically in the range of 3.0-3.5 ppm. The two methyl groups (at C7 and C13) would also appear as singlets. The protons on the steroid backbone would appear as a complex series of multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all 21 carbon atoms. The carbonyl carbon at C17 would be observed in the downfield region (typically >200 ppm). The acetal carbon at C3 would appear around 100-110 ppm, and the methoxy carbons would be in the 50-60 ppm range.

-

IR (Infrared) Spectroscopy: The most prominent feature would be a strong absorption band corresponding to the C=O stretch of the five-membered ring ketone at C17, typically around 1740 cm⁻¹. The C-O stretches of the acetal would be visible in the fingerprint region (1000-1200 cm⁻¹).[2]

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 332.48, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the steroid structure.

Applications in Drug Development

The primary and well-established application of 7a-methyl-3,3-dimethoxy-5(10)-estrene-17-one is as a key intermediate in the commercial synthesis of Tibolone.[1][3][4] The specific structural features of this intermediate, namely the 7a-methyl group and the protected 3-keto function, are essential for the subsequent chemical transformations that lead to the final drug substance.

Beyond its role in Tibolone synthesis, this compound and its derivatives could be valuable tools in the exploration of novel steroid-based therapeutics. The 7a-methyl substitution is a known modulator of steroid receptor activity, and this intermediate provides a platform for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a chemical substance that should be handled in a laboratory setting by trained professionals.[1] Standard safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coats, and eye protection.[1] It is recommended to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[8]

Disposal: Disposal of the compound and its containers should be carried out in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a steroidal intermediate of significant importance in the pharmaceutical industry. Its well-defined stereochemistry and the strategic placement of a protecting group make it an ideal precursor for the synthesis of complex steroid-based drugs like Tibolone. A thorough understanding of its structure, properties, and reactivity is essential for chemists and researchers working in the field of steroid synthesis and drug development. Further research into the synthesis and applications of this and related compounds may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

-

MySkinRecipes. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

-

PubChem. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Available at: [Link]

-

Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1. Available at: [Link]

-

Home Sunshine Pharma. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. Available at: [Link]

-

Chemdad. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one [myskinrecipes.com]

- 3. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one | 88247-84-1 [chemicalbook.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a key synthetic intermediate in the preparation of Tibolone, a synthetic steroid exhibiting weak estrogenic, androgenic, and progestogenic activities used in the treatment of menopausal syndrome.[1][2] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the spectroscopic data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Overview:

-

Chemical Name: (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[]

The following sections will delve into the detailed analysis of the spectroscopic data, providing a foundational understanding for researchers and professionals involved in the synthesis and quality control of Tibolone and related steroidal compounds.

Molecular Structure and Key Features

The structure of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one presents several key features that are crucial for spectroscopic interpretation. The steroidal backbone consists of a four-ring system. The A-ring contains a protected ketone at C-3 in the form of a dimethoxy ketal. The C-5(10) double bond is a characteristic feature of this estrene derivative. A notable modification is the presence of a methyl group at the 7α position, which significantly influences the stereochemistry and spectroscopic properties of the molecule. Finally, a ketone group is present at the C-17 position of the D-ring.

Caption: Molecular Structure of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Spectroscopic Data Analysis

Due to the limited availability of publicly accessible, detailed spectroscopic data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, this section will provide a predictive analysis based on the known chemical structure and general principles of spectroscopic interpretation for similar steroidal compounds. This predictive framework is intended to guide researchers in the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve approximately 10-20 mg of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment (e.g., PENDANT or DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Features:

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| C18-H₃ (Angular Methyl) | ~0.9 | s | - | Characteristic singlet for the angular methyl group at C13. |

| C7α-CH₃ | ~1.0-1.2 | d | ~7 | Doublet due to coupling with the C7β-H. |

| C3-OCH₃ | ~3.2 (two signals) | s | - | Two distinct singlets for the two methoxy groups of the ketal. |

| Steroidal Protons | 1.0 - 2.8 | m | - | A complex multiplet region corresponding to the numerous CH and CH₂ groups. |

Predicted ¹³C NMR Spectral Features:

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) | Notes |

| C=O (C17) | > 200 | Downfield signal characteristic of a ketone. |

| C=C (C5, C10) | 120 - 140 | Signals for the double bond carbons. |

| C-O (C3) | 95 - 105 | Ketal carbon signal. |

| OCH₃ | 48 - 55 | Methoxy carbon signals. |

| Angular Methyl (C18) | 15 - 20 | Characteristic signal for the angular methyl group. |

| 7α-Methyl | 12 - 18 | Signal for the methyl group at the 7 position. |

| Steroidal Carbons | 20 - 60 | Numerous signals corresponding to the steroidal framework. |

Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

IR Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Ketone) | Stretching | 1730 - 1750 | Strong absorption band characteristic of a five-membered ring ketone (C17). |

| C-O (Ketal) | Stretching | 1050 - 1150 | Strong, characteristic C-O stretching bands of the dimethoxy ketal. |

| C=C (Alkene) | Stretching | 1640 - 1680 | Weak to medium absorption for the C5(10) double bond. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Multiple bands for the CH, CH₂, and CH₃ groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol (Hypothetical):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data (EI):

-

Molecular Ion (M⁺): A peak at m/z = 332, corresponding to the molecular weight of the compound, should be observed.

-

Key Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z = 301.

-

Loss of methanol (-CH₃OH) from the molecular ion.

-

Cleavage of the D-ring, which is a common fragmentation pattern for steroids.

-

Caption: Predicted Mass Spectrometry Fragmentation of the title compound.

Conclusion

The spectroscopic characterization of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is crucial for ensuring its identity and purity as a key intermediate in the synthesis of Tibolone. While publicly available experimental data is scarce, this guide provides a robust predictive framework for the expected NMR, IR, and MS data based on the known molecular structure. Researchers and quality control professionals can utilize this information to interpret their own experimental results, confirm the structure of the synthesized compound, and identify potential impurities. The detailed analysis of the spectroscopic features, particularly the signals corresponding to the 7α-methyl group, the dimethoxy ketal, and the C-17 ketone, will serve as a valuable reference in the development and manufacturing of Tibolone.

References

-

ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (2024-04-09). Available from: [Link]

-

Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available from: [Link]

-

MySkinRecipes. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available from: [Link]

-

PubChem. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the synthesis of the synthetic steroid Tibolone. A thorough understanding of these properties is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and shelf-life of this important pharmaceutical precursor. This document details experimental protocols for solubility determination and forced degradation studies, and discusses the mechanistic basis for the compound's stability profile, with a focus on the acid-labile dimethoxy ketal protecting group.

Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crucial synthetic intermediate in the manufacturing of Tibolone, a selective tissue estrogenic activity regulator (STEAR) used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2] The chemical structure features a steroidal backbone with a ketone at the C-17 position and a protected ketone at C-3 in the form of a dimethoxy ketal. This ketal protecting group plays a pivotal role in the synthetic strategy, allowing for selective reactions at other positions of the steroid nucleus. However, the presence of this functional group also dictates the compound's stability, particularly its sensitivity to acidic conditions.

This guide is intended to provide researchers and drug development professionals with a detailed understanding of the solubility and stability characteristics of this intermediate. The information presented herein is essential for process development, formulation, and the establishment of appropriate storage and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is provided in the table below.

| Property | Value | Source |

| Chemical Name | 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One | [3] |

| CAS Number | 88247-84-1 | [3] |

| Molecular Formula | C₂₁H₃₂O₃ | [3] |

| Molecular Weight | 332.48 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | 2-8°C, protected from light and moisture | [2] |

Solubility Profile

The solubility of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a critical parameter for its use in synthesis and for the development of analytical methods. As a non-polar steroidal compound, it is generally soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the solubility of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Expected Solubility Data (Illustrative)

While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of the expected solubility based on the behavior of similar steroidal ketones in common organic solvents.[6][7]

| Solvent | Expected Solubility Range (mg/mL) at 25°C | Polarity Index |

| Dichloromethane | > 100 | 3.1 |

| Acetone | 50 - 100 | 5.1 |

| Ethyl Acetate | 20 - 50 | 4.4 |

| Acetonitrile | 10 - 20 | 5.8 |

| Ethanol | 5 - 10 | 4.3 |

| Methanol | 1 - 5 | 5.1 |

This data is illustrative and should be confirmed by experimental determination.

Stability Profile

The stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is largely dictated by the dimethoxy ketal protecting group at the C-3 position. Ketal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments.[8][9]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance or intermediate.[3][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

General Procedure:

-

Prepare solutions of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in a suitable solvent system.

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Recommended Stress Conditions (based on ICH guidelines): [10]

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours |

| Thermal | 60°C | 24, 48, 72 hours |

| Photolytic | ICH-compliant light source | As per ICH Q1B |

Predicted Degradation Pathway

The primary degradation pathway for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is expected to be the acid-catalyzed hydrolysis of the dimethoxy ketal to the corresponding ketone.

Caption: Predicted acid-catalyzed hydrolysis of the dimethoxy ketal.

Discussion of Stability

-

Acidic Conditions: The dimethoxy ketal is highly susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiketal, which then eliminates the second molecule of methanol to yield the corresponding ketone. The rate of this hydrolysis is dependent on the acid concentration and temperature.

-

Basic and Neutral Conditions: The compound is expected to be stable under basic and neutral conditions. The ketal functional group is not susceptible to nucleophilic attack by hydroxide ions.

-

Oxidative Conditions: The steroidal backbone may be susceptible to oxidation, particularly at allylic positions, although the primary structure is relatively robust.

-

Thermal and Photolytic Stress: Elevated temperatures and exposure to light may induce degradation, although specific degradation products have not been reported in the literature. It is recommended to store the compound at controlled room temperature or under refrigeration, protected from light.

Analytical Methodologies

A validated, stability-indicating HPLC method is crucial for the analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its potential degradation products.

Illustrative HPLC Method

Caption: A typical HPLC workflow for the analysis of the compound.

-

Column: A reversed-phase C18 column is generally suitable for the separation of steroidal compounds.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio should be optimized to achieve good separation of the main peak from any impurities or degradation products.

-

Detection: The compound can be detected by UV spectrophotometry, typically in the range of 200-220 nm.

-

Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion and Recommendations

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a moderately stable compound that requires careful handling and storage to prevent degradation. Its solubility in a range of organic solvents facilitates its use in synthetic chemistry. The primary stability concern is the acid-lability of the dimethoxy ketal protecting group.

Key Recommendations:

-

Storage: Store the compound in well-sealed containers at 2-8°C, protected from light and moisture.

-

Handling: Avoid contact with acidic substances. Use neutral or slightly basic conditions during workup and purification steps.

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the material and to detect any degradation products that may form during storage or processing.

-

Process Development: Careful control of pH is essential during any synthetic steps involving this intermediate to prevent premature deprotection.

By understanding and controlling the factors that influence the solubility and stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate.

References

- AVDEEF A, BERGER C M, BROWNELL C. pH-Metric solubility. 2:correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharm Res, 2000,17(1):85-89.

- Bonfilio, R.; Souza, M.C.O.; Leal, J.S.; Viana, O.M.M.S.; Doriguetto, A.C.; Araújo, M.B. Solubility and dissolution studies of tibolone polymorphs. Braz. J. Pharm. Sci., 2017, 53, 1-12.

- Forced Degradation Studies: Regulatory Considerations and Implement

- GAO Y, GENG L D. Comparison and discussion of FDA, WHO and EMA guidelines on BCS-based biowaiver. Chin New Drugs J(中国新药杂志),2012,21(24):2861-2869.

- ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

- ICH Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.

- Jadhav, V.; Gholve, S.; Kadam, V. Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. J. Pharm. Res., 2009, 2, 694-697.

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. ([Link])

-

7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Chongqing Chemdad Co. ,Ltd. ([Link])

-

A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. ([Link])

-

Forced degradation studies - MedCrave online. ([Link])

-

Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. ([Link])

-

Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. ([Link])

-

Tibolone EP Impurities & USP Related Compounds - SynThink. ([Link])

-

Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. ([Link])

-

Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains. ([Link])

-

Protective Groups In Organic Synthesis. ([Link])

-

Solubility and thermodynamic analysis of ketoprofen in organic solvents. ([Link])

- US20060111332A1 - Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)

-

Well-established mechanism of the hydrolysis of acetals and ketals. ([Link])

-

Tuning the stability of alkoxyisopropyl protection groups. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. scispace.com [scispace.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. pure.ul.ie [pure.ul.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one: A Key Intermediate in Modern Steroid Synthesis

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document elucidates the compound's mechanism of action within the context of a multi-step synthetic pathway, detailing the strategic importance of its key structural features: the 7α-methyl group and the 3,3-dimethoxy ketal protecting group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights, the rationale behind experimental choices, and a foundation for further investigation in the field of steroid chemistry.

Introduction: The Strategic Importance of a Protected Estrane

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, with the CAS number 88247-84-1, is a synthetically derived steroid that holds a significant position in pharmaceutical chemistry.[1][2][3][4][5] It is not a biologically active agent in itself but serves as a crucial precursor in the manufacture of Tibolone.[3][5][6] Tibolone is a synthetic steroid hormone drug used in hormone replacement therapy for the treatment of menopausal symptoms and the prevention of osteoporosis.[1][2][3][5][7] The unique therapeutic profile of Tibolone, which exhibits tissue-selective estrogenic, progestogenic, and androgenic activity, is a direct consequence of its distinct molecular architecture, an architecture that is carefully constructed using intermediates like 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.[6][8][9]

The "mechanism of action" of this intermediate is therefore best understood through its role in a carefully orchestrated synthetic sequence. This guide will deconstruct this role, focusing on the chemical transformations it undergoes and the rationale for its specific design.

Physicochemical Properties

A summary of the key physicochemical properties of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 88247-84-1 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₃₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 332.48 g/mol | [1][2][3][4][5] |

| Appearance | Crystalline powder or granule | [1][3] |

| Boiling Point (Predicted) | 429.5 ± 45.0 °C | [1][3] |

| Density (Predicted) | 1.09 g/cm³ | [1][3] |

| Solubility | Soluble in organic solvents | [1][3] |

| Storage | Room temperature, sealed in a dry environment | [1][3] |

Mechanism of Action in the Synthesis of Tibolone

The primary function of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is to serve as a structurally optimized substrate for the introduction of the 17α-ethynyl group, a key pharmacophore of Tibolone. Its "mechanism of action" is a series of controlled chemical reactions that are enabled by its unique structural features. The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Key chemical transformations in the synthesis of Tibolone.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of Tibolone from 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol. Researchers should optimize these conditions for their specific laboratory setup and scale.

Oxidation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Principle: This procedure utilizes pyridinium dichromate (PDC) for the selective oxidation of the secondary alcohol at C-17 to a ketone.

Procedure:

-

To a solution of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol in dichloromethane (CH₂Cl₂), add pyridinium dichromate (PDC) in a molar excess (typically 1.5 to 2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, and filter through a pad of celite or silica gel to remove the chromium salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, which can be further purified by column chromatography or recrystallization.

Ethynylation of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Principle: This protocol describes the nucleophilic addition of an acetylide anion to the 17-keto group.

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a dropping funnel, prepare a solution of lithium acetylide in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or a mixture of THF and a coordinating amine like ethylenediamine.

-

Cool the lithium acetylide solution to a low temperature (typically -78 °C to 0 °C).

-

Dissolve 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in anhydrous THF and add it dropwise to the cooled lithium acetylide solution.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethynylated product.

Hydrolysis of 3,3-dimethoxy-17α-ethynyl-7α-methylestra-5(10)-en-17-ol to Tibolone

Principle: This final step involves the acid-catalyzed removal of the 3,3-dimethoxy ketal to yield the final product, Tibolone.

Procedure:

-

Dissolve the crude ethynylated intermediate from the previous step in a mixture of a suitable organic solvent (e.g., methanol or acetone) and water.

-

Add a catalytic amount of a mild acid, such as oxalic acid. [2][6]3. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude Tibolone by recrystallization or column chromatography.

A study on a new synthetic route for Tibolone reported an overall yield of 48.3% for the multi-step process. [6]

Data Presentation

Table 2: Expected Spectroscopic Data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

| Technique | Expected Features |

| ¹H NMR | Signals for two methoxy groups (singlets, ~3.2-3.4 ppm), a singlet for the C-18 methyl group (~0.9 ppm), a doublet for the C-7 methyl group, and a complex pattern of overlapping multiplets for the steroidal backbone protons. |

| ¹³C NMR | A signal for the C-17 ketone (~220 ppm), a signal for the C-3 ketal carbon (~100-110 ppm), signals for the two methoxy carbons (~50-55 ppm), and a series of signals for the other carbon atoms of the steroid skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 332.48, along with characteristic fragmentation patterns for the steroid nucleus. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the five-membered ring ketone at C-17 (around 1740 cm⁻¹), and C-O stretching bands for the dimethoxy ketal. |

Conclusion

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one represents a sophisticated example of chemical design in the service of pharmaceutical synthesis. Its mechanism of action is not biological but rather a carefully planned series of chemical transformations that leverage the principles of protecting group chemistry and stereoselective synthesis to achieve a complex molecular target. The 3,3-dimethoxy ketal provides essential protection for the C-3 ketone, enabling the selective introduction of the critical 17α-ethynyl group, while the 7α-methyl group is pre-installed to ensure the desired biological activity of the final drug, Tibolone. This in-depth guide has provided a detailed examination of this key intermediate, offering both the "how" and the "why" of its role in modern steroid synthesis, and serves as a valuable resource for professionals in the field.

References

- Hector, M., Hartmann, R. W., & Njar, V. C. O. (1996). Pyridinium Dichromate: A Novel Reagent for the Oxidation of Steroidal Δ5-3β-Alcohols to the Corresponding Δ4-3, 6-Diketones.

- Wang, X., et al. (2008). Studies on synthesis of tibolone. Journal of Shenyang Pharmaceutical University.

- Kloosterboer, H. J. (2001). Tibolone: a selective tissue estrogenic activity regulator. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238.

- Formoso, G., et al. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Medscape General Medicine, 9(1), 53.

- PubChem. (n.d.). Tibolone. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Studies on synthesis of tibolone.

- ChemBK. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- Bodine, P. V., et al. (2002). Estrogenic effects of 7alpha-methyl-17alpha-ethynylestradiol: a newly discovered tibolone metabolite. Steroids, 67(8), 681-686.

- BOC Sciences. (n.d.). 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- PubMed. (2006). Conversion of Tibolone to 7alpha-methyl-ethinyl Estradiol Using Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry: Interpretation and Clinical Implications.

- ChemicalBook. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- Google Patents. (n.d.). CN110981930B - Synthesis method of tibolone.

- PubMed. (2007). Tibolone and its delta-4, 7alpha-methyl norethisterone metabolite are reversible inhibitors of human aromatase.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- MySkinRecipes. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- NPTEL. (n.d.). 1.3.6 Pyridinium Dichromate (PDC) Oxidation.

- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.

- Home Sunshine Pharma. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1.

- BOC Sciences. (n.d.). 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate).

- PubMed Central. (n.d.). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods.

- Chongqing Chemdad Co., Ltd. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT.

- de Gooyer, M. E., et al. (2005). Tibolone is not converted by human aromatase to 7α-methyl-17α-ethynylestradiol (7α-MEE). The Journal of Steroid Biochemistry and Molecular Biology, 94(1-3), 151-158.

- Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: 2-methyl-3-phenylpropanal.

- Pearson+. (n.d.). When are acetal protecting groups important in synthesis?.

- ChemicalBook. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

Sources

- 1. 3,17-Dihydroxy-5-estrene | C18H28O2 | CID 9814177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]

- 5. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one | 88247-84-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. US20060111332A1 - Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one - Google Patents [patents.google.com]

- 9. scienceopen.com [scienceopen.com]

The Pivotal Precursor: A Technical Guide to the Synthesis and Biological Significance of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Abstract

This technical guide provides an in-depth exploration of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key synthetic intermediate in the production of the tissue-specific hormonal agent, Tibolone. We will dissect the strategic importance of this precursor's unique structural features—the 7α-methyl group, the 3,3-dimethoxy ketal, and the 5(10)-ene double bond—and their roles in orchestrating the pharmacological profile of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway from this precursor to Tibolone and a detailed analysis of the biological activities of the resulting metabolites.

Introduction: The Strategic Importance of a Precursor

In the landscape of steroid chemistry and pharmacology, the biological activity of a final molecule is often intricately linked to the precise architecture of its precursors. 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a testament to this principle, serving as a critical building block for Tibolone, a synthetic steroid that exhibits a unique tissue-selective hormonal profile.[1][2] Tibolone itself is a pro-drug, largely inactive until it undergoes metabolic transformation in the body.[1][3] The true biological activity, therefore, resides in its metabolites, and the design of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is tailored to ensure the efficient formation of Tibolone and, subsequently, its pharmacologically active descendants.

This guide will illuminate the journey from this pivotal precursor to its ultimate biological effects, providing not just a roadmap of chemical transformations but also a deep dive into the structure-activity relationships that govern its therapeutic utility.

The Molecular Blueprint: Deconstructing 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

The chemical structure of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a masterclass in synthetic strategy. Each functional group is deliberately placed to facilitate the synthesis of Tibolone and to impart specific properties to the final molecule and its metabolites.

-

The 7α-Methyl Group: This seemingly minor addition has profound biological consequences. The 7α-methyl group is known to enhance androgenic and anabolic activity while sterically hindering 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[4][5] This property is crucial for the androgenic effects of Tibolone's Δ4-isomer metabolite, allowing for beneficial androgenic actions with a potentially reduced risk of stimulating prostatic tissue.[5]

-

The 3,3-Dimethoxy Ketal: This functional group serves as a protecting group for the 3-keto position. In the synthesis of Tibolone, it is imperative to perform reactions at the 17-position, namely ethynylation, without interference from the reactive 3-keto group. The dimethoxy ketal is stable under the basic conditions required for ethynylation and can be readily hydrolyzed under acidic conditions in the final stages of the synthesis to reveal the 3-keto functionality and facilitate the crucial isomerization of the double bond.

-

The 5(10)-ene Double Bond: The position of this double bond is a key feature of the estranes and is an essential element in the final isomerization step to the biologically active Δ4-isomer of Tibolone. The conversion from the 5(10)-ene to the conjugated 4-ene system is a thermodynamically favorable process that occurs upon deprotection of the 3-keto group.

Synthetic Pathway: From Precursor to Pro-Drug

The conversion of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to Tibolone involves two primary transformations: ethynylation at the 17-position and deprotection/isomerization at the A-ring. The following is a detailed protocol, synthesized from established methodologies.

Experimental Protocol: Synthesis of Tibolone

Step 1: Ethynylation of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

-